1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-2-carboxamide
Description
This compound features a piperidine-2-carboxamide core substituted with a 5-chlorothiophene sulfonyl group and a 3-cyano-4,5-dimethylthiophen-2-yl moiety.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S3/c1-10-11(2)25-17(12(10)9-19)20-16(22)13-5-3-4-8-21(13)27(23,24)15-7-6-14(18)26-15/h6-7,13H,3-5,8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVOCDSDOSLPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-2-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a piperidine ring, a sulfonyl group, and substituted thiophene moieties, which contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 443.98 g/mol . The presence of the sulfonamide functionality is particularly noteworthy as it enhances the compound's interaction with biological targets.
Biological Activities
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Anticancer Activity :
- The compound has shown promising anticancer properties , potentially acting through mechanisms such as enzyme inhibition and modulation of gene expression. Thiophene derivatives are known for their ability to disrupt cellular processes critical for cancer cell survival.
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Antimicrobial Effects :
- The presence of both chlorothiophene and cyano groups suggests that this compound may exhibit antimicrobial activity against various bacterial strains. Studies indicate that similar compounds have demonstrated efficacy in inhibiting the growth of pathogens like Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Binding Interactions : The sulfonyl group facilitates binding to various biomolecules, influencing metabolic pathways.
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to disruption in mitotic spindle formation during cell division .
Case Studies and Research Findings
A variety of studies have explored the biological implications of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
(a) 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide
- Key Differences : Replaces the piperidine ring with a pyrrolidine and substitutes the 4,5-dimethylthiophene with a tetrahydrobenzo[b]thiophene group.
- The benzo[b]thiophene moiety increases hydrophobicity, which may affect membrane permeability .
(b) 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)piperidine-4-carboxamide
- Key Differences : Uses a piperidine-4-carboxamide backbone instead of piperidine-2-carboxamide and incorporates a dihydronaphthothiazole group.
- Implications : The 4-carboxamide position may reduce steric hindrance near the sulfonyl group, improving solubility. The naphthothiazole substituent could enhance π-π stacking interactions in hydrophobic binding pockets .
(c) 1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2,5-dichlorophenyl)piperidine-4-carboxamide
- Key Differences: Substitutes the 3-cyano-4,5-dimethylthiophene with a 2,5-dichlorophenyl group.
Physicochemical and Pharmacological Properties (Hypothetical)
*Estimated based on structural analogs.
Pharmacological Insights :
- The 3-cyano group may enhance dipole-dipole interactions with target proteins, improving binding specificity compared to halogenated analogs .
- The 4,5-dimethylthiophene could reduce metabolic oxidation, increasing half-life relative to unsubstituted thiophenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
